molecular formula C11H15NO2 B13090846 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide

Cat. No.: B13090846
M. Wt: 193.24 g/mol
InChI Key: OHKSJQDEHWGONP-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)-N,N-dimethylbenzamide (CAS 1823343-89-0) is a specialty chemical of interest in pharmacological and metabolic studies. With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, this compound is characterized by a benzamide core structure substituted with a N,N-dimethyl group and a 1-hydroxyethyl moiety at the para position . This structural motif is relevant in the investigation of metabolic pathways, particularly as related to the biotransformation of N-alkyl and N,N-dialkyl benzamides, which can undergo metabolic conversions to form N-hydroxymethyl intermediates . Researchers utilize this compound in studies aimed at understanding the metabolism and mechanism of action of various bioactive molecules. It is supplied for research and development purposes and must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(1-hydroxyethyl)-N,N-dimethylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8(13)9-4-6-10(7-5-9)11(14)12(2)3/h4-8,13H,1-3H3

InChI Key

OHKSJQDEHWGONP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)N(C)C)O

Origin of Product

United States

Synthetic Methodologies for 4 1 Hydroxyethyl N,n Dimethylbenzamide and Cognate Structures

Strategies for the Formation of the N,N-Dimethylbenzamide Core

The synthesis of the N,N-dimethylbenzamide scaffold is a fundamental step and can be achieved through several established chemical transformations. These methods range from classical amidation reactions to more modern carbonylation approaches.

Amidation Reactions of Benzoic Acid Derivatives with Dimethylamine (B145610)

The most direct method for forming the N,N-dimethylbenzamide core is the amidation of benzoic acid or its more reactive derivatives, such as acyl chlorides, with dimethylamine. youtube.combohrium.com This condensation reaction typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by dimethylamine. bohrium.comnih.gov

Common activating agents include thionyl chloride (to form the benzoyl chloride in situ) or carbodiimides. nih.gov A simple, cost-effective, and environmentally benign method involves heating a carboxylic acid in N,N-dimethylacetamide (DMAc) in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net In this procedure, DMAc serves as both the solvent and the dimethylamine source. researchgate.net This protocol has been successfully applied to a range of benzoic acid derivatives, affording the corresponding N,N-dimethylamides in good to excellent yields. researchgate.net

For example, the reaction of benzoic acid with CDI in DMAc at 160-165 °C produces N,N-dimethylbenzamide in 82% yield. researchgate.net The versatility of this method is demonstrated by its application to various substituted benzoic acids, as detailed in the table below.

Table 1: Synthesis of N,N-Dimethylamides from Carboxylic Acids using DMAc and CDI

Entry Carboxylic Acid Product Yield (%)
1 4-Methoxybenzoic acid 4-Methoxy-N,N-dimethylbenzamide 92
2 4-Chlorobenzoic acid 4-Chloro-N,N-dimethylbenzamide 89
3 4-Nitrobenzoic acid 4-Nitro-N,N-dimethylbenzamide 94
4 Benzoic acid N,N-Dimethylbenzamide 82
5 1-Naphthalenecarboxylic acid N,N-Dimethyl-1-naphthamide 85

This table is based on data presented in a study on the conversion of carboxylic acids to N,N-dimethylamides. researchgate.net

Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Synthesis via Isatoic Anhydride (B1165640) Reactivity with Dimethylamine

Isatoic anhydride serves as a convenient precursor for the synthesis of ortho-aminobenzamides. The reaction of isatoic anhydride with dimethylamine provides a high-yield pathway to o-amino-N,N-dimethylbenzamide. google.com This method is advantageous due to the availability and low cost of the starting materials, simple operation, and high reaction yields, making it suitable for industrial production. google.com

The reaction proceeds by the nucleophilic attack of dimethylamine on the anhydride, leading to ring-opening and subsequent decarboxylation to afford the final amide product. The reaction conditions can be varied, using different solvents and sources of dimethylamine (gas, aqueous solution, or dimethylamino formic acid) to achieve high yields. google.com

Table 2: Synthesis of o-Amino-N,N-dimethylbenzamide from Isatoic Anhydride

Dimethylamine Source Solvent Yield (%) Purity (%)
Dimethylamine gas Methanol 96.8 98.8
Dimethylamine aqueous solution (40%) Ethylene dichloride 85.0 94.0
Dimethylamine aqueous solution (40%) Acetonitrile 91.6 96.5
Dimethylamino formic acid Ethyl acetate 98.0 99.0

This table summarizes reaction outcomes from a patented method for preparing o-amino-N,N-dimethylbenzamide. google.com

Direct Aminocarbonylation Approaches to N,N-Dimethylbenzamides

Direct aminocarbonylation represents a more modern approach to amide synthesis. One such method involves a nickel-mediated aminocarbonylation of arylboronic acids with carbon monoxide (CO) and nitroarenes. rsc.org In this unconventional strategy, nickel metal acts as both the catalyst and the reductant. This protocol allows for the synthesis of a variety of aryl amides from readily available starting materials and demonstrates good functional group compatibility. rsc.org While this specific approach generates N-aryl amides, related palladium-catalyzed aminocarbonylation reactions are widely used for the synthesis of N,N-dialkyl amides from aryl halides or triflates, dimethylamine, and a carbon monoxide source.

Grignard or Organolithium Reagent Mediated Carbamoylations

Tertiary amides, including N,N-dimethylbenzamides, can be synthesized through the reaction of organometallic reagents with a suitable carbamoylating agent. A convenient method involves the cross-coupling reaction between N,N-dialkylcarbamoyl chlorides and alkyl or aryl Grignard reagents, often catalyzed by nickel or tributylphosphine. researchgate.net This approach provides moderate to excellent yields of tertiary amides in short reaction times. researchgate.net

Alternatively, a one-step synthesis can be achieved via an aromatic electrophilic substitution reaction on benzene (B151609) using dimethylcarbamoyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃). quora.com This directly installs the N,N-dimethylamide group onto the aromatic ring. quora.com Furthermore, iridium-catalyzed reductive coupling of Grignard reagents to existing tertiary amides can be used to form α-branched tertiary amines, showcasing the reactivity of the amide core. orgsyn.org

Introduction and Modification of the 1-Hydroxyethyl Side Chain

The synthesis of the target compound, 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, requires not only the formation of the amide core but also the introduction of the 1-hydroxyethyl group at the para-position of the benzene ring. This involves regioselective substitution on the benzamide (B126) ring.

A common and effective strategy to achieve this specific structure involves a two-step process:

Acylation: Introduction of an acetyl group (-COCH₃) at the para-position of the N,N-dimethylbenzamide ring via a Friedel-Crafts acylation reaction. The precursor for this step would be 4-acetylbenzoic acid, which is then converted to the corresponding N,N-dimethylamide.

Reduction: Subsequent reduction of the ketone functionality of the acetyl group to the desired secondary alcohol (1-hydroxyethyl group). This reduction is typically achieved using a mild reducing agent like sodium borohydride. rsc.org

Strategies for ortho-, meta-, and para-Substitution of the Benzamide Ring

The position of an incoming electrophile on a substituted benzene ring is dictated by the electronic properties of the substituent already present. leah4sci.commasterorganicchemistry.com These substituents are classified as either ortho-, para-directing or meta-directing. masterorganicchemistry.com

Activating Groups (Ortho-, Para-Directors): Electron-donating groups activate the benzene ring towards electrophilic aromatic substitution (EAS) and direct incoming groups to the ortho and para positions. chemistrysteps.com Examples include hydroxyl (-OH), ether (-OR), and alkyl (-R) groups. masterorganicchemistry.com

Deactivating Groups (Meta-Directors): Electron-withdrawing groups deactivate the ring towards EAS and direct incoming groups to the meta position. chemistrysteps.com This category includes nitro (-NO₂), nitrile (-CN), and carbonyl groups like aldehydes, ketones, and amides. masterorganicchemistry.com

The N,N-dimethylamide group (-CON(CH₃)₂) is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, making it a meta-director for standard electrophilic aromatic substitution reactions. chemistrysteps.comchemistrysteps.com Therefore, direct Friedel-Crafts acylation of N,N-dimethylbenzamide would be expected to yield the meta-substituted product, not the desired para-isomer.

To achieve specific substitution patterns, chemists employ several strategies:

Para-Substitution: As direct para-acylation is disfavored, the most reliable strategy is to begin with a starting material that is already substituted at the para-position. For the synthesis of this compound, one would start with 4-acetylbenzoic acid. This precursor can be converted to 4-acetyl-N,N-dimethylbenzamide using the amidation methods described in section 2.1.1. The final step is the selective reduction of the ketone to the alcohol. rsc.org

Ortho-Substitution: While the amide group is a meta-director for EAS, the N,N-dialkylamide functional group is a powerful ortho-director for a different type of reaction known as Directed ortho-Metalation (DoM). nih.gov This reaction involves deprotonation of the ortho-position by a strong base (like an alkyllithium reagent), which is directed by coordination of the base to the Lewis basic amide group. The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents specifically at the ortho position. nih.gov

Meta-Substitution: Direct electrophilic aromatic substitution (e.g., nitration, acylation) on the N,N-dimethylbenzamide ring will preferentially yield the meta-substituted product due to the directing effect of the amide group. chemistrysteps.comchemistrysteps.com

By choosing the appropriate starting material and reaction type (EAS vs. DoM), a high degree of control over the substitution pattern on the benzamide ring can be achieved, enabling the synthesis of various ortho-, meta-, and para-substituted cognate structures.

Stereoselective Installation of the Chiral 1-Hydroxyethyl Moiety

The critical step in the synthesis of enantiomerically pure this compound is the stereoselective reduction of the prochiral ketone precursor, 4-acetyl-N,N-dimethylbenzamide. Several methods are available for this transformation, primarily relying on chiral catalysts to induce facial selectivity in the hydride attack on the carbonyl group.

One of the most reliable and widely used methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netresearchgate.netnih.govresearchgate.net This method employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline, in the presence of a borane (B79455) source such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). researchgate.netresearchgate.net The CBS catalyst coordinates with the borane and the ketone in a stereodefined manner, leading to a highly enantioselective hydride transfer. The mechanism involves the formation of a six-membered transition state where the larger substituent on the ketone preferentially occupies a pseudo-equatorial position to minimize steric interactions, thus dictating the stereochemical outcome of the reduction. rsc.org While specific data for the CBS reduction of 4-acetyl-N,N-dimethylbenzamide is not extensively reported, high enantiomeric excesses (ee) are typically achieved for a broad range of ketones using this method. researchgate.net

Another powerful technique is asymmetric transfer hydrogenation (ATH), which utilizes a chiral transition metal catalyst, commonly based on rhodium or ruthenium, and a hydrogen donor like isopropanol (B130326) or formic acid. liv.ac.ukrsc.orgresearchgate.net For instance, rhodium catalysts with chiral ligands can effectively catalyze the transfer hydrogenation of acetophenone, a structurally similar ketone, with high conversion and enantioselectivity. researchgate.net The choice of ligand and reaction conditions is crucial for achieving high stereocontrol.

The following table summarizes representative results for the asymmetric reduction of acetophenone, which serves as a model substrate for 4-acetyl-N,N-dimethylbenzamide.

Catalyst/MethodSubstrateReducing Agent/Hydrogen DonorYield (%)Enantiomeric Excess (ee, %)Configuration
(S)-CBS catalystAcetophenoneBH₃·THFHigh>95(S)
Rh(III)-Cp* with (1R,2R)-TsDPENAcetophenoneHCOOH/NEt₃9897(R)
Ru(II) with chiral PNN ligandsAcetophenoneH₂>99>99(R) or (S) depending on ligand

Palladium-Catalyzed Carbonylation for Amide Alcohol Formation

Palladium-catalyzed carbonylation reactions are a versatile tool for the synthesis of amides. organic-chemistry.org In the context of this compound, this methodology could be envisioned through the carbonylation of a suitable aryl halide precursor, such as 4-iodo-(1-hydroxyethyl)benzene, in the presence of dimethylamine. The general mechanism of such reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by CO insertion to form a palladated acyl halide. Subsequent nucleophilic attack by the amine and reductive elimination yields the desired amide and regenerates the palladium(0) catalyst.

A relevant study by Kollár and coworkers demonstrated the palladium-catalyzed aminocarbonylation of iodoarenes in the presence of aliphatic aminoalcohols. nih.gov While this specific work focused on the reaction of the amino and alcohol functionalities of the same molecule, the underlying principles can be applied to the synthesis of the target compound. For instance, a plausible synthetic route could involve the palladium-catalyzed aminocarbonylation of an aryl iodide bearing a protected 1-hydroxyethyl group, followed by deprotection.

The following table illustrates a conceptual application of this methodology.

Aryl Halide PrecursorAmineCatalyst SystemPotential Product
4-Iodo-(1-silyloxyethyl)benzeneDimethylamine (HNMe₂)Pd(OAc)₂ / Ligand (e.g., Xantphos)4-(1-Silyloxyethyl)-N,N-dimethylbenzamide

Protecting Group Chemistry for the Hydroxyl Functionality

In multi-step syntheses involving this compound or its precursors, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions. nih.govresearchgate.netrsc.org The choice of a suitable protecting group depends on its stability under the planned reaction conditions and the ease of its selective removal.

Common protecting groups for secondary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444) or triethylamine. masterorganicchemistry.com Silyl ethers are generally stable to a wide range of non-acidic reagents. Their cleavage is most commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high affinity of silicon for fluorine. masterorganicchemistry.com

Benzyl (B1604629) ethers (Bn) are another robust protecting group, formed by the reaction of the alcohol with a benzyl halide under basic conditions. researchgate.net They are stable to both acidic and basic conditions and are typically removed by hydrogenolysis. researchgate.net

The following table provides an overview of common protecting groups for the hydroxyl functionality.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, Imidazole, DMFTBAF, THF or mild acidStable to base, mild acid, and many oxidizing/reducing agents
Benzyl etherBnBnBr, NaH, THFH₂, Pd/CStable to strong acids and bases, and many oxidizing/reducing agents
Acetyl esterAcAc₂O, PyridineMild base (e.g., K₂CO₃, MeOH) or acidLess stable than ethers, sensitive to nucleophiles and strong acids/bases

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound and its derivatives requires careful consideration of chemo- and regioselectivity, especially when other functional groups are present or being introduced. nih.govwikipedia.org

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of our target molecule, the hydroxyl group and the N,N-dimethylamide group exhibit different reactivities. The hydroxyl group is nucleophilic and can undergo reactions such as acylation, alkylation, and oxidation. The amide group, while generally less reactive, can be hydrolyzed under harsh acidic or basic conditions. For instance, if a reaction requires a strong base, the acidic proton of the hydroxyl group will be abstracted preferentially. Selective protection of the hydroxyl group, as discussed in the previous section, is a key strategy to achieve chemoselectivity. nih.govnih.gov

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org For example, in electrophilic aromatic substitution reactions on a derivative of this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. Both the hydroxyethyl (B10761427) group (after conversion to an ether or ester) and the N,N-dimethylcarbamoyl group are ortho-, para-directing. However, the steric bulk of these groups will influence the ratio of ortho to para substitution.

The following table highlights potential chemo- and regioselective challenges and strategies.

Reaction TypePotential Selectivity IssueStrategy for Control
OxidationOxidation of the secondary alcohol to a ketone.Protect the hydroxyl group if it needs to be preserved.
Electrophilic Aromatic SubstitutionFormation of a mixture of ortho- and para-substituted products.Choice of reaction conditions and directing group can influence the regiochemical outcome.
Reaction with Strong BaseDeprotonation of the hydroxyl group.Protect the hydroxyl group or use a stoichiometric amount of base.

Chemical Reactivity and Advanced Transformations of 4 1 Hydroxyethyl N,n Dimethylbenzamide

Reactions Involving the Tertiary Amide Functionality

The N,N-dimethylbenzamide moiety is characterized by a resonance-stabilized C-N bond, which imparts significant stability. However, under appropriate catalytic or reaction conditions, this bond can be strategically cleaved or transformed.

The conversion of amides to esters is a valuable transformation in organic synthesis, traditionally achieved through hydrolysis followed by esterification. However, direct transamidation and esterification via C–N bond cleavage offer a more atom-economical route. rsc.org For N,N-disubstituted amides like 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, this transformation typically requires the activation of the otherwise robust C-N bond.

Transition metal catalysts, particularly those based on iron, palladium, and manganese, have been shown to facilitate the esterification of amides with various alcohols. researchgate.net For instance, iron(III) chloride (FeCl₃·6H₂O) has been used as an inexpensive and environmentally benign catalyst for this purpose. researchgate.net The mechanism often involves the coordination of the metal catalyst to the amide carbonyl, weakening the C-N bond and making it susceptible to nucleophilic attack by an alcohol.

Another approach involves the use of sulfuryl fluoride (B91410) to activate the amide carbonyl, facilitating C-N bond cleavage and subsequent ester formation at room temperature without the need for transition metals. organic-chemistry.org This method boasts broad substrate scope and excellent functional group compatibility. organic-chemistry.org

Catalyst/ReagentAlcoholConditionsProductRef
FeCl₃·6H₂OR'-OHHeat4-(1-Hydroxyethyl)benzoate ester researchgate.net
PdCl₂/KI/DTBPR'-OH100 °C, Anisole4-(1-Hydroxyethyl)benzoate ester rsc.org
Sulfuryl FluorideR'-OHRoom Temperature4-(1-Hydroxyethyl)benzoate ester organic-chemistry.org
Manganese ComplexR'-OHHeat4-(1-Hydroxyethyl)benzoate ester researchgate.net

The hydrolysis of the amide bond in this compound to yield 4-(1-hydroxyethyl)benzoic acid and dimethylamine (B145610) can be achieved under both acidic and basic conditions, although tertiary amides are generally more resistant to hydrolysis than primary or secondary amides. arkat-usa.orgresearchgate.net

Acidic Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of dimethylamine (which is protonated under acidic conditions to form a non-nucleophilic ammonium (B1175870) salt) leads to the formation of the corresponding carboxylic acid. youtube.com The rate of acidic hydrolysis of N,N-dimethylbenzamides has been studied in various acids like HCl, H₂SO₄, and HClO₄. rsc.org

Basic Hydrolysis:

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. arkat-usa.orgacs.org The expulsion of the dimethylamide anion, a poor leaving group, is the rate-determining step. This is followed by an acid-base reaction between the carboxylic acid and the dimethylamide anion to yield a carboxylate salt and dimethylamine. vedantu.com Vigorous conditions, such as heating with concentrated alkali hydroxides, are often required for the hydrolysis of tertiary amides. arkat-usa.orgresearchgate.net The mechanism of alkaline amide hydrolysis has been extensively investigated and is similar to that of ester hydrolysis, with the key difference being the less favorable expulsion of the amide leaving group compared to an alkoxide. arkat-usa.orgacs.org

ConditionKey StepsProducts
Acidic (e.g., H₃O⁺)1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of dimethylammonium ion.4-(1-Hydroxyethyl)benzoic acid and Dimethylammonium salt
Basic (e.g., OH⁻)1. Nucleophilic attack by hydroxide. 2. Formation of a tetrahedral intermediate. 3. Elimination of dimethylamide anion.4-(1-Hydroxyethyl)benzoate salt and Dimethylamine

The reduction of tertiary amides can proceed through different pathways, leading to either amines or alcohols. The formation of 4-(1-hydroxyethyl)benzyl alcohol from this compound involves the cleavage of the C-N bond.

Highly chemoselective reductions of amides to alcohols can be achieved using reagents like samarium(II) iodide (SmI₂) in the presence of an amine and water. acs.orgnih.gov This method is notable for its excellent functional group tolerance and proceeds with high selectivity for C-N bond cleavage. acs.orgnih.gov The proposed mechanism involves the formation of a ketyl-type radical from the unactivated amide. nih.gov The collapse of the subsequent carbinolamine intermediate is directed towards C-N cleavage, likely promoted by the coordination of samarium species to the nitrogen atom. acs.orgnih.gov

Other methods for the reduction of tertiary amides to alcohols include catalytic hydrogenation using ruthenium pincer catalysts at elevated temperatures and pressures. acs.orgnih.gov Base-catalyzed hydrosilylation has also been reported for the reduction of N,N-dimethylbenzamide. researchgate.net

The initial step in many single-electron transfer reductions of amides is the formation of an amide radical anion. This transient species is a key intermediate that can undergo further reactions, such as C-N bond cleavage, depending on the reaction conditions and the structure of the amide.

Reagent/CatalystConditionsProduct
SmI₂/Amine/H₂ORoom Temperature4-(1-Hydroxyethyl)benzyl alcohol
Ru Pincer Catalyst/H₂110 °C, 10 atm4-(1-Hydroxyethyl)benzyl alcohol
KOtBu/HydrosilaneVaries4-(1-Hydroxyethyl)benzyl alcohol

Reactivity of the Secondary Alcohol Group

The secondary alcohol in this compound offers another site for chemical modification, which can be achieved selectively without affecting the amide functionality under appropriate conditions.

Selective Oxidation:

The secondary alcohol can be oxidized to the corresponding ketone, 4-acetyl-N,N-dimethylbenzamide. A variety of modern oxidation methods can achieve this transformation with high selectivity, avoiding over-oxidation or reaction at other sites. Ruthenium catalysts, for example, have been developed for the mild and selective oxidation of secondary alcohols in complex molecules, even in the presence of other functional groups. nih.gov Other common reagents for the oxidation of secondary alcohols to ketones include those based on chromium (e.g., Jones reagent) and activated dimethyl sulfoxide (B87167) (e.g., Swern oxidation). numberanalytics.com The choice of oxidant is crucial to prevent side reactions involving the amide group.

Selective Reduction (Deoxygenation):

The secondary alcohol can be reduced to an ethyl group, yielding 4-ethyl-N,N-dimethylbenzamide. This deoxygenation can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or a xanthate in the Barton-McCombie reaction) followed by reduction with a hydride reagent like lithium aluminum hydride or through a radical-based mechanism. organic-chemistry.org Direct deoxygenation using reagents like chlorodiphenylsilane with a catalytic amount of indium(III) chloride has shown high chemoselectivity for secondary alcohols. organic-chemistry.org

TransformationReagent/CatalystProduct
OxidationRuthenium Catalyst4-Acetyl-N,N-dimethylbenzamide
OxidationJones Reagent4-Acetyl-N,N-dimethylbenzamide
Deoxygenation1. TsCl, Pyridine 2. LiAlH₄4-Ethyl-N,N-dimethylbenzamide
DeoxygenationInCl₃/Chlorodiphenylsilane4-Ethyl-N,N-dimethylbenzamide

Etherification and Esterification:

The hydroxyl group can readily undergo etherification and esterification reactions. Etherification can be achieved under acidic or basic conditions. For example, acid-catalyzed dehydration can lead to the formation of a symmetrical ether, though this is more efficient for primary alcohols. masterorganicchemistry.com Alternatively, the Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, provides a versatile route to unsymmetrical ethers. Gold-catalyzed intermolecular reactions have also been developed for the direct formation of unsymmetrical ethers from alcohols. organic-chemistry.org

Esterification of the secondary alcohol can be accomplished by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of an acid or base catalyst. organic-chemistry.org Common methods include the Fischer esterification (acid-catalyzed reaction with a carboxylic acid) and the Steglich esterification (using DCC and DMAP). organic-chemistry.org

Cyclization Pathways:

The presence of both a hydroxyl group and an amide functionality within the same molecule opens up possibilities for intramolecular cyclization reactions. For N-(2-hydroxyethyl)amides, dehydrative cyclization is a common method to synthesize 2-oxazolines. researchgate.netresearchgate.net This transformation can be promoted by various catalysts, including molybdenum complexes and phosphorus-based organocatalysts. researchgate.netorganic-chemistry.org While this compound itself cannot undergo this specific cyclization due to the substitution pattern, related structures with a primary or secondary amide could. However, under specific conditions, intramolecular reactions involving the aromatic ring and the hydroxyethyl (B10761427) side chain could be envisaged, potentially leading to the formation of fused heterocyclic systems. For example, redox cyclization of amides using organolithium reagents and nitrous oxide has been reported for the synthesis of heterocycles. organic-chemistry.org

Deoxygenation Strategies for Hydroxyethyl Benzamide (B126) Derivatives

The removal of the hydroxyl group from the 1-hydroxyethyl substituent in derivatives like this compound is a key transformation for accessing the corresponding ethylbenzamide structure. This deoxygenation is a useful synthetic tool in organic chemistry. chemrxiv.org A prominent method for the deoxygenation of secondary alcohols is the Barton-McCombie reaction. chemrxiv.orgwikipedia.org This reaction involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate or thionoester, which is then treated with a radical initiator and a hydrogen atom source, classically tributyltin hydride. chemrxiv.orgwikipedia.orgcambridge.org

The reaction proceeds via a radical chain mechanism. wikipedia.org The alcohol is first converted into a reactive carbonothioyl intermediate. wikipedia.org A radical initiator, like azobisisobutyronitrile (AIBN), generates a tributylstannyl radical from tributylstannane. wikipedia.org This radical abstracts the thiocarbonyl group, leading to the formation of a carbon-centered radical at the benzylic position. This radical subsequently abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributylstannyl radical to continue the chain reaction. wikipedia.orgcambridge.org

While effective, the classical Barton-McCombie reaction has drawbacks, primarily the use of toxic and expensive tin compounds, whose byproducts can be difficult to remove from the reaction mixture. chemrxiv.orgwikipedia.orgcambridge.org This has spurred the development of alternative, more environmentally friendly procedures. chemrxiv.org Modern variations replace tributyltin hydride with less toxic hydrogen donors, such as silanes (e.g., tris(trimethylsilyl)silane (B43935) or phenylsilane) or employ photocatalytic methods. chemrxiv.orgcambridge.orgnih.gov For instance, titanocene-assisted deoxygenation using silanes as hydrogen donors represents a more sustainable approach. chemrxiv.org

MethodReagentsKey FeaturesReference
Classical Barton-McCombie1. NaH, CS₂, MeI 2. Bu₃SnH, AIBNEffective for secondary alcohols; uses toxic tin reagents. chemrxiv.orgwikipedia.orgcambridge.org
Catalytic Barton-McCombie (Fu's method)Thionoester, Silane (H-donor), Organotin catalystReduces the amount of tin required but still needs pre-functionalization of the alcohol. chemrxiv.org
Titanocene-Catalyzed DeoxygenationCp₂TiCl₂, Silane (e.g., Me(EtO)₂SiH)Uses a non-precious metal catalyst and avoids tin reagents. chemrxiv.org
Light-Driven Metal-Free DeoxygenationPhotocatalyst, H-donorAvoids metals and harsh reagents, proceeding under mild conditions. nih.gov

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a characteristic reaction of all aromatic rings. uomustansiriyah.edu.iq The position of the incoming electrophile is dictated by the directing effects of the two substituents already present: the N,N-dimethylcarboxamide group (-CON(CH₃)₂) and the 1-hydroxyethyl group (-CH(OH)CH₃). pressbooks.publibretexts.org

Substituents influence both the rate of reaction and the orientation of substitution (ortho, meta, or para). pressbooks.publibretexts.org

The N,N-Dimethylcarboxamide Group: This group is a deactivating, meta-director. libretexts.orglibretexts.org The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org This electron withdrawal is most pronounced at the ortho and para positions, which directs incoming electrophiles to the meta position. libretexts.orglibretexts.org

The 1-Hydroxyethyl Group: This is an alkyl group, which is generally considered an activating, ortho-, para-director. libretexts.org It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate (arenium ion) formed during the substitution. libretexts.org This stabilization is most effective when the electrophile adds to the ortho or para positions. pressbooks.pub

When both an activating/ortho-, para-directing group and a deactivating/meta-directing group are present on the ring, their effects are combined. The activating group typically governs the regioselectivity. youtube.com In this case, the 1-hydroxyethyl group directs substitution to its ortho positions (positions 3 and 5 on the ring). The N,N-dimethylcarboxamide group directs to its meta positions (also positions 3 and 5). Therefore, the directing effects of both groups are synergistic, strongly favoring electrophilic substitution at the positions ortho to the 1-hydroxyethyl group and meta to the amide group.

Nucleophilic aromatic substitution (SNAr) on this molecule is significantly less favorable. SNAr reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. uomustansiriyah.edu.iqnih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms when the nucleophile attacks the ring. youtube.com Since this compound lacks both a suitable leaving group and the necessary strong electron-withdrawing substituents, it would not readily undergo SNAr. To make this reaction possible, the ring would first need to be functionalized, for example, by introducing a halogen at a position activated by a subsequently introduced nitro group. nih.govresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions on Functionalized Benzamide Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov To subject a molecule like this compound to these reactions, the aromatic ring must first be functionalized with a suitable group, typically a halide (Br, I) or a pseudohalide (e.g., triflate), or an organometallic moiety like a boronic acid or ester. organic-chemistry.orglibretexts.org For instance, electrophilic bromination would introduce a bromine atom, likely at position 3 or 5, creating a substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond by coupling an organoboron compound with an aryl halide or triflate, catalyzed by a palladium complex. libretexts.orgresearchgate.net If the benzamide were brominated, it could be coupled with a variety of aryl or vinyl boronic acids. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (which must first be activated by a base) and reductive elimination to yield the biaryl product and regenerate the catalyst. organic-chemistry.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with primary or secondary amines to introduce a new amino substituent on the aromatic ring. beilstein-journals.orgrug.nl The catalytic cycle is similar to other cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand for the palladium catalyst is crucial and has evolved through several "generations" to accommodate a wide range of substrates. wikipedia.orgrug.nl

ReactionCoupling PartnersTypical Catalyst SystemKey FeaturesReference
Suzuki-Miyaura CouplingAryl-Br/I/OTf + R-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄)Forms C(sp²)-C bonds; tolerant of many functional groups. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig AminationAryl-Br/I/OTf + R¹R²NHPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos, BINAP), Base (e.g., KOt-Bu)Forms C(sp²)-N bonds; broad scope for both amine and aryl halide. wikipedia.orgbeilstein-journals.org
Stille CouplingAryl-Br/I/OTf + R-Sn(Alkyl)₃Pd(0) catalyst (e.g., Pd(PPh₃)₄)Forms C-C bonds; avoids the need for a base but uses toxic organotin reagents. libretexts.org
Negishi CouplingAryl-Br/I/OTf + R-ZnXPd or Ni catalystForms C-C bonds; organozinc reagents are highly reactive. nih.govscispace.com

Photocatalytic Activation and Modifications of Benzamide Scaffolds

Photocatalysis, particularly using visible light, offers mild and sustainable pathways for activating and modifying organic molecules. nih.govmdpi.com Both the benzamide core and the benzylic alcohol functional group in this compound are amenable to photocatalytic transformations.

Visible-light photoredox catalysis can generate radical intermediates under exceptionally mild conditions. rsc.orguiowa.edu For benzamide derivatives, these strategies can enable a variety of transformations. For example, photocatalytic systems can be used for C-H functionalization. nih.gov In reactions involving ortho-halogenated benzamides, photocatalysis in aqueous micellar media can lead to either C-H arylation or N-dealkylation, depending on the reaction pathway, which can be controlled to proceed via radical or cationic intermediates. diva-portal.orgacs.org This involves the generation of a reactive species at the position alpha to the nitrogen atom following activation of the C-X bond. diva-portal.orgacs.org

The benzylic alcohol moiety is also a prime target for photocatalytic modification. The selective oxidation of benzylic alcohols to the corresponding aldehydes or ketones can be achieved using various photocatalytic systems under aerobic conditions. mdpi.comresearchgate.netacs.org For instance, visible light can be used to excite a photocatalyst which then initiates an electron transfer process. nih.gov This can lead to the formation of a benzyl (B1604629) radical, which reacts with oxygen to form the oxidized product. mdpi.comnih.gov Hybrid organic-inorganic perovskite materials have shown high efficiency and selectivity for the photocatalytic oxidation of benzylic alcohols to aldehydes. acs.org Similarly, eosin (B541160) Y has been used as a photocatalyst for C-N coupling reactions between benzamides and benzyl alcohols. nih.gov

TransformationSubstrate MoietyTypical ConditionsProduct TypeReference
C-H Arylation/CyclizationBenzamide (N-alkyl group)Photocatalyst (e.g., Methylene Blue), Amine, Blue LEDs, Aqueous micellesIsoindolinones diva-portal.orgacs.org
N-DealkylationBenzamide (N,N-dimethyl)Photocatalyst (e.g., Methylene Blue), Amine, Blue LEDs, Aqueous micellesSecondary Amides diva-portal.orgacs.org
Selective OxidationBenzylic AlcoholPhotocatalyst (e.g., FAPbBr₃/TiO₂), Visible Light, O₂ (air)Aldehyde/Ketone acs.orgmdpi.com
C-N CouplingBenzamide + Benzyl AlcoholPhotocatalyst (e.g., Eosin Y), Visible LightN-Alkylated Amide nih.gov

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Specific chemical shift assignments and coupling constants for 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide have not been reported in available scientific literature. For a definitive analysis, experimental data would be required.

A detailed conformational analysis and stereochemical determination using 2D NMR techniques have not been documented for this specific compound. Such studies would be crucial in understanding the three-dimensional arrangement of the molecule, particularly the orientation of the 1-hydroxyethyl group relative to the benzamide (B126) core.

High-Resolution Mass Spectrometry (HRMS and LC-MS)

While specific high-resolution mass spectrometry and LC-MS analysis data for this compound are not present in the surveyed literature, the technique is fundamental for confirming the elemental composition and identifying fragmentation patterns. This information is critical for the unambiguous identification of the compound and its metabolites or degradation products.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectroscopic data for this compound is not available. However, based on its structure, characteristic absorption bands would be expected. These would include a broad O-H stretching vibration for the hydroxyl group, a strong C=O stretching vibration for the amide carbonyl, and C-N stretching vibrations. The aromatic ring would also exhibit characteristic C-H and C=C stretching and bending vibrations.

UV-Vis Spectroscopy for Electronic Transitions

There is no specific UV-Vis spectroscopic data available for this compound. This technique would be employed to study the electronic transitions within the molecule, providing information on its chromophores and conjugation system.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) and to describe the distribution of electrons within the molecule (the electronic structure). researchgate.netresearchgate.netedu.krdicm.edu.pl

For 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide, DFT calculations would begin with geometry optimization. This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.neticm.edu.pl The results of such a calculation would resemble the data presented in Table 1, providing a precise structural model.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netedu.krd The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The spatial distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electron-rich and electron-poor regions of the molecule, which is crucial for predicting intermolecular interactions. researchgate.netresearchgate.neticm.edu.pl

Table 1: Illustrative Optimized Geometrical Parameters for a Benzamide (B126) Derivative using DFT This table is a representative example of data obtained from DFT calculations and does not represent actual calculated values for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC=O1.24 Å
Bond LengthC-N (amide)1.37 Å
Bond AngleO=C-N121.5°
Bond AngleC-N-C118.0°
Dihedral AngleC(ring)-C(carbonyl)-N-C(methyl)175.0°

Mechanistic Studies of Organic Transformations via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of organic reactions. By mapping the potential energy surface of a reaction, researchers can trace the path from reactants to products through high-energy transition states. This allows for a detailed understanding of reaction pathways, feasibility, and selectivity.

For this compound, mechanistic studies could be applied to understand its synthesis or its subsequent reactions. For instance, if the compound were formed via the reduction of a corresponding ketone, computational modeling could be used to compare different reducing agents and pathways. The calculations would identify the transition state structures and their associated activation energies, revealing the most energetically favorable route. This approach provides insights into reaction kinetics and can help explain why certain products are formed over others.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry enables the prediction of various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. nih.govnih.gov DFT calculations, often using the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. icm.edu.pl These predictions are invaluable for structure verification, aiding in the assignment of experimental spectra, and for distinguishing between different isomers or conformers.

Recent advances have also seen the rise of machine learning (ML) and deep neural network models for NMR prediction. nih.govnih.govresearchgate.net These models are trained on large databases of experimental spectra and can predict chemical shifts with mean absolute errors often below 0.2 ppm for ¹H NMR. researchgate.net For this compound, a computational approach would generate a predicted spectrum that could be compared directly with experimental data to confirm its structure. The accuracy of modern computational methods is often sufficient to resolve ambiguities in spectral assignments. nih.govnih.gov

Table 2: Example Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts (ppm) for an Organic Molecule This table illustrates the typical accuracy of DFT-based NMR prediction. The values are not specific to this compound.

Proton EnvironmentExperimental Shift (ppm)Predicted Shift (ppm)Difference (ppm)
Aromatic C-H7.457.51+0.06
Aromatic C-H7.287.33+0.05
N-CH₃3.053.01-0.04
N-CH₃2.952.92-0.03
O-H4.804.71-0.09

Analysis of Reaction Energetics and Transition States

A deeper quantitative understanding of a chemical reaction is achieved through the analysis of its energetics. Quantum chemical calculations are used to compute the energies of reactants, products, intermediates, and transition states. The difference in energy between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

In the context of this compound, this analysis could be applied to study its stability or reactivity. For example, the energy barrier for the rotation around the C-N amide bond could be calculated. This involves computing the energy of the molecule at various dihedral angles to find the planar ground state and the perpendicular transition state. The resulting energy profile provides the rotational barrier, which is a key factor in understanding the molecule's conformational dynamics. Similarly, the energetics of a potential dehydration reaction involving the hydroxyethyl (B10761427) group could be modeled to predict the conditions under which it might occur.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment (like a solvent).

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The molecule has several rotatable bonds, including those in the N,N-dimethyl group and the 1-hydroxyethyl side chain. An MD simulation would reveal the preferred orientations of these groups, the frequency of rotation around these bonds, and the existence of any stable conformers stabilized by intramolecular hydrogen bonds (e.g., between the hydroxyl proton and the amide oxygen). This information is crucial for understanding how the molecule's shape influences its physical properties and its interactions with other molecules.

Synthesis and Exploration of Structural Analogs and Derivatives

Systematic Variation of N,N-Dimethyl Amide Substituents

The N,N-dimethyl amide functional group is a critical component of the 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide structure, influencing its solubility, metabolic stability, and interaction with biological targets. Systematic variation of the N-alkyl substituents is a common strategy in medicinal chemistry to probe the structure-activity relationships (SAR) of benzamide-based compounds.

The synthesis of N,N-dialkylbenzamides can be achieved through several established methods, such as the reaction of a corresponding benzoic acid with a secondary amine in the presence of a coupling agent, or the reaction of an acyl chloride with a secondary amine. A non-classical Mitsunobu reaction has also been reported for the synthesis of N,N-diethylbenzamides from benzoic acids and diethylamine, a method applicable to a wide range of substituted benzamides.

By replacing the methyl groups on the amide nitrogen with other alkyl groups (e.g., ethyl, propyl, or cyclic structures), researchers can modulate the compound's lipophilicity and steric profile. For instance, increasing the size of the alkyl groups generally increases lipophilicity, which can affect properties such as cell membrane permeability and oral bioavailability. The existence of analogs like N-ethyl-4-(1-hydroxyethyl)benzamide in chemical databases confirms that such variations are synthetically accessible.

The table below illustrates potential variations of the N,N-dialkyl amide group and the general impact these changes might have on the molecule's properties.

R1R2Resulting Amide GroupPotential Impact on Properties
MethylMethylN,N-DimethylBaseline for comparison
EthylEthylN,N-DiethylIncreased lipophilicity, potential for altered metabolic stability
MethylEthylN-Ethyl-N-methylAsymmetric substitution, may offer a balance of properties
PropylPropylN,N-DipropylFurther increased lipophilicity, potential for steric hindrance
\multicolumn{2}{c}{(CH2)4}Pyrrolidin-1-yl
\multicolumn{2}{c}{(CH2)5}Piperidin-1-yl

Modification of the Benzene (B151609) Ring Substitution Pattern (e.g., Halogenation, Formylation)

Modification of the benzene ring allows for the exploration of how electronic and steric factors influence the molecule's activity. The existing substituents on the ring of this compound—the N,N-dimethylcarbamoyl group and the 1-hydroxyethyl group—direct the position of incoming electrophiles during electrophilic aromatic substitution reactions.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring can significantly alter the electronic properties of the molecule and its ability to form halogen bonds, which are increasingly recognized as important interactions in biological systems. The N,N-dimethylcarbamoyl group is a meta-directing deactivator, while the 1-hydroxyethyl group is an ortho-, para-directing activator. Their combined influence would likely lead to a mixture of products in a direct halogenation reaction, necessitating regioselective synthetic strategies. For example, starting from a pre-halogenated benzoic acid derivative would be a more controlled approach to synthesize specific halogenated analogs.

Formylation: The introduction of a formyl group (-CHO) onto the benzene ring, for instance, via a Vilsmeier-Haack or Gattermann reaction, would introduce a reactive handle for further derivatization and a potential hydrogen bond acceptor. The directing effects of the existing substituents would again play a crucial role in determining the position of formylation.

The following table summarizes the potential outcomes of these modifications:

ModificationReagents (Example)Potential Position of SubstitutionImpact on Properties
BrominationBr2, FeBr3Ortho to the 1-hydroxyethyl groupAltered electronics, potential for halogen bonding, increased lipophilicity
ChlorinationCl2, AlCl3Ortho to the 1-hydroxyethyl groupSimilar to bromination, with different steric and electronic effects
FormylationPOCl3, DMF (Vilsmeier-Haack)Ortho to the 1-hydroxyethyl groupIntroduction of a reactive aldehyde group for further modification

Derivatization of the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl side chain offers a prime site for modification, particularly at the secondary alcohol. This hydroxyl group can act as both a hydrogen bond donor and acceptor, and its derivatization can significantly impact the compound's properties.

Exploration of Ethers, Esters, and Other Functionalized Side Chains

The secondary alcohol of the 1-hydroxyethyl group can be readily converted into other functional groups.

Ethers: Williamson ether synthesis, by deprotonating the alcohol with a base followed by reaction with an alkyl halide, can be used to generate a variety of ether derivatives. This modification would cap the hydrogen bond donating ability of the side chain and increase its lipophilicity.

Esters: Esterification with a carboxylic acid or acyl chloride can produce ester derivatives. Ester linkages are often employed in the design of prodrugs, as they can be cleaved in vivo by esterase enzymes to release the active parent compound. This strategy can be used to improve the oral bioavailability of a drug.

Impact of Side Chain Length and Branching

Altering the length and branching of the 1-hydroxyalkyl side chain (e.g., from 1-hydroxyethyl to 1-hydroxypropyl or 1-hydroxy-2-methylpropyl) can probe the steric tolerance of a potential binding site on a biological target. A longer or more branched side chain increases the steric bulk and lipophilicity of the molecule, which can influence its binding affinity and selectivity.

The synthesis of such analogs would typically involve the reaction of the parent benzamide (B126) with a suitable Grignard reagent or a similar organometallic compound, followed by reduction. For example, reaction of 4-acetyl-N,N-dimethylbenzamide with methylmagnesium bromide would yield the 1-hydroxy-1-methylethyl (B12665419) derivative.

Bioisosteric Replacements within the Benzamide Framework

Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The amide bond in the benzamide framework is a common target for bioisosteric replacement due to its potential susceptibility to enzymatic hydrolysis. nih.govnih.gov

Various bioisosteres for the amide group have been explored in medicinal chemistry. drughunter.com These replacements can mimic the geometry and hydrogen bonding capabilities of the amide while offering improved metabolic stability.

Common amide bioisosteres that could be applied to the this compound scaffold include:

Amide BioisostereGeneral StructureKey Features
1,2,4-OxadiazoleAr-C(N-O)=N-RMetabolically stable, mimics planarity of amide
1,3,4-OxadiazoleAr-C(N-N)=C(R)-OAnother stable heterocyclic mimic of the amide bond
1,2,3-TriazoleAr-C(N=N)-N(R)Readily synthesized via "click chemistry", very stable
SulfonamideAr-SO2-NR2Tetrahedral geometry, different hydrogen bonding pattern
UreaAr-NH-CO-NR2Different geometry and hydrogen bonding capabilities

The synthesis of these bioisosteres would require a departure from standard amide bond formation chemistries, often involving multi-step sequences to construct the heterocyclic rings.

Scaffold Diversity and Privileged Structures

The benzamide moiety is considered a "privileged structure" in medicinal chemistry. mdpi.com This term refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. The prevalence of the benzamide core in a wide range of clinically used drugs and bioactive compounds attests to its versatility as a template for drug discovery.

The this compound scaffold itself provides a platform for generating molecular diversity. The three distinct regions of the molecule—the amide, the aromatic ring, and the side chain—can be independently modified, as discussed in the preceding sections. This allows for the creation of a large library of compounds with diverse physicochemical properties and three-dimensional shapes, increasing the probability of discovering novel compounds with desired biological activities. The exploration of these structural analogs and derivatives is a testament to the enduring importance of the benzamide scaffold in the quest for new and improved chemical entities.

In Vitro Biological Activity and Mechanistic Insights Excluding Clinical Human Trials

Investigation of Hydrotropic Properties for Macromolecular Interactions

A conclusive report on the in vitro biological activity and mechanistic insights of 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide is contingent on future scientific inquiry and the publication of relevant experimental data.

Future Research Directions and Potential Applications Non Clinical Focus

Development of Cascade Reactions and Multicomponent Synthesis

The functional groups present in 4-(1-Hydroxyethyl)-N,N-dimethylbenzamide make it a promising candidate for the development of novel cascade and multicomponent reactions. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, and multicomponent reactions, where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency and sustainability. nih.gov

Future research could focus on utilizing the hydroxyl and amide functionalities of this compound to construct complex molecular architectures. For instance, the hydroxyl group could be used to initiate a cascade sequence, while the benzamide (B126) moiety could participate in subsequent cyclization or coupling steps. In the realm of multicomponent reactions, this compound could serve as a key building block, providing both a chiral center and a reactive handle for further transformations. The development of such reactions would not only streamline the synthesis of complex molecules but also open up new avenues for creating diverse chemical libraries for various applications. nih.gov

Integration into Advanced Materials Science

The incorporation of specialized organic molecules into polymer backbones can impart unique properties to the resulting materials. Benzamide-containing polymers are known for their potential in high-performance applications due to their thermal stability and mechanical strength. ontosight.aiacs.orgtandfonline.com The structure of this compound suggests its potential as a monomer or a modifying agent in polymer chemistry.

The hydroxyl group offers a reactive site for polymerization reactions, such as condensation polymerization, to form polyesters or polyethers. acs.org The chiral nature of the hydroxyethyl (B10761427) group could introduce stereoregularity into the polymer chain, potentially influencing the material's macroscopic properties, such as its crystallinity and mechanical behavior. Furthermore, the polar benzamide group could enhance inter-chain interactions through hydrogen bonding, leading to materials with improved strength and thermal resistance. mdpi.com Future investigations could explore the synthesis of novel polymers incorporating this compound and characterize their thermal, mechanical, and optical properties for potential applications in advanced materials.

Rational Design of Highly Selective Molecular Tools

Molecular tools, such as fluorescent probes and enzyme inhibitors, are essential for studying biological processes. The rational design of these tools often involves creating molecules with high selectivity for their target. nih.gov The benzamide scaffold is a common feature in many biologically active molecules, including enzyme inhibitors. researchgate.netnih.gov

The specific substitution pattern of this compound could be exploited to design highly selective molecular tools. For example, the hydroxyl group could be functionalized with a fluorophore to create a fluorescent probe. The stereochemistry of the hydroxyethyl group could be crucial for achieving selective binding to a target protein. Computational methods, such as molecular docking, could be employed to predict the binding of this compound derivatives to specific targets and guide the design of more potent and selective molecules. nih.gov Research in this area could lead to the development of novel probes for studying cellular processes or new inhibitors for enzymes with non-clinical applications.

Applications in Chemo-Enzymatic Synthesis

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. nih.govfrontiersin.orgresearchgate.net Enzymes can catalyze reactions with high stereoselectivity under mild conditions, while chemical synthesis provides access to a wide range of starting materials and transformations.

The chiral center in this compound makes it an interesting target and building block for chemo-enzymatic approaches. For instance, an enzymatic resolution could be employed to separate the enantiomers of a racemic mixture of this compound, providing access to enantiomerically pure forms for other applications. Alternatively, enzymes could be used to selectively modify the hydroxyl group or other parts of the molecule. A chemo-enzymatic strategy could also be developed for the synthesis of this compound itself, potentially offering a more sustainable and efficient route compared to purely chemical methods. mdpi.com

Machine Learning and AI-Driven Discovery in Benzamide Chemistry

Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical synthesis and discovery. nih.govbeilstein-journals.org These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even design novel molecules with desired properties. pku.edu.cnresearchgate.netnih.gov

In the context of this compound, ML models could be trained on data from reactions involving similar benzamide derivatives to predict optimal conditions for its synthesis and functionalization. AI algorithms could also be used to explore the vast chemical space around the this compound scaffold to identify new derivatives with potentially interesting properties for materials science or as molecular tools. chemrxiv.org By integrating ML and AI into the research workflow, the discovery and development of new applications for this compound and related compounds could be significantly accelerated.

Data Tables

Table 1: Potential Research Areas and Methodologies

Research Area Potential Methodologies Key Focus
Cascade and Multicomponent Synthesis One-pot reactions, Tandem catalysis Synthesis of complex molecules
Advanced Materials Science Condensation polymerization, Material characterization (DSC, TGA) Development of novel polymers
Selective Molecular Tools Rational design, Molecular docking, Fluorescence spectroscopy Design of probes and inhibitors
Chemo-Enzymatic Synthesis Enzymatic resolution, Biocatalysis Enantioselective synthesis and modification

Table 2: Functional Groups of this compound and Their Potential Roles

Functional Group Potential Role in Future Research
Chiral Hydroxyethyl Group Inducing stereoselectivity in reactions and polymers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.